(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid
Description
The compound “(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid” features a conjugated α,β-unsaturated carboxylic acid backbone with a 2-chlorophenylcarbamothioylamino substituent at the meta position of the phenyl ring. Its structure includes:
- Hydrogen-bonding capacity: Three hydrogen bond donors (two NH groups from carbamothioyl and the carboxylic acid OH) and four acceptors (two carbonyl oxygens, one thiocarbonyl sulfur, and the carboxylic acid oxygen) contribute to solubility and binding affinity .
- Molecular weight: Approximately 402.08 g/mol, with a topological polar surface area (TPSA) of 111 Ų, indicating moderate solubility and permeability .
Properties
Molecular Formula |
C17H13ClN2O3S |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
(E)-3-[3-[(2-chlorobenzoyl)carbamothioylamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H13ClN2O3S/c18-14-7-2-1-6-13(14)16(23)20-17(24)19-12-5-3-4-11(10-12)8-9-15(21)22/h1-10H,(H,21,22)(H2,19,20,23,24)/b9-8+ |
InChI Key |
LNDVKQSGAAFIDV-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)/C=C/C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C=CC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Benzoyl Intermediate: The initial step could involve the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.
Amidation Reaction: The 2-chlorobenzoyl chloride can then react with an amine to form the corresponding amide.
Thioamide Formation: The amide can be further reacted with a thiol reagent to introduce the thioamide functionality.
Coupling with Propenoic Acid: Finally, the thioamide intermediate can be coupled with a propenoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several α,β-unsaturated carboxylic acid derivatives. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparisons
Key Findings
Phenoxyphenyl derivatives (e.g., CAS 929697-61-0) exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Hydrogen Bonding and Solubility :
- The target compound’s carbamothioyl group introduces a thiocarbonyl sulfur, which is a weaker hydrogen bond acceptor compared to carbonyl oxygen but may engage in hydrophobic interactions .
- Sulfamoyl-containing analogs (e.g., ) show increased hydrogen bond acceptors (up to 6), improving solubility in polar solvents .
Electronic and Steric Properties: Trifluoromethyl groups (e.g., ) impart strong electron-withdrawing effects, stabilizing the conjugated system and enhancing resistance to metabolic oxidation .
Biological Implications :
- Compounds with chlorinated aryl groups (e.g., target compound and ) are hypothesized to exhibit insecticidal or antimicrobial activity, as chloro-substituted aromatics often disrupt membrane integrity or enzyme function .
- Carbamothioyl vs. Carbamoyl : The thiocarbonyl group may confer unique binding modes in thiol-containing targets (e.g., cysteine proteases) compared to carbamoyl derivatives .
Biological Activity
The compound (2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid is a thioamide derivative notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound exhibits a molecular formula of with a molecular weight of 360.8 g/mol. The presence of multiple functional groups, including a prop-2-enoic acid backbone, a carbamothioyl amino group, and a chlorophenyl carbonyl moiety, contributes to its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C17H13ClN2O3S |
| Molecular Weight | 360.8 g/mol |
| IUPAC Name | (E)-3-[3-[(2-chlorobenzoyl)carbamothioylamino]phenyl]prop-2-enoic acid |
| InChI | InChI=1S/C17H13ClN2O3S/c18-14-7-2-1-6-13(14)16(23)20-17(24)19-12-5-3-4-11(10-12)8-9-15(21)22/h1-10H,(H,21,22)(H2,19,20,23,24)/b9-8+ |
Biological Activities
Research indicates that compounds similar to (2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid exhibit various biological activities, including:
- Antitumor Activity : Similar thioamide derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of the chlorophenyl group is associated with enhanced antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to modulate inflammatory responses.
The mechanism by which this compound exerts its biological effects may involve:
-
Enzyme Inhibition : The thioamide functionality can interact with specific enzymes, potentially inhibiting their activity. For example, it may inhibit urease activity as indicated in enzyme databases .
Where is the enzyme, the substrate, and the product.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Antitumor Studies : A study on thioamide derivatives revealed that certain modifications could enhance cytotoxicity against various cancer cell lines. The incorporation of a chlorophenyl group was found to significantly improve efficacy against breast cancer cells.
- Antimicrobial Research : Research demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in infectious diseases.
Predictive Models for Biological Activity
Predictive models like PASS (Prediction of Activity Spectra for Substances) can be utilized to estimate the biological activity spectrum based on molecular structure. This aids in identifying therapeutic potentials prior to extensive laboratory testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
